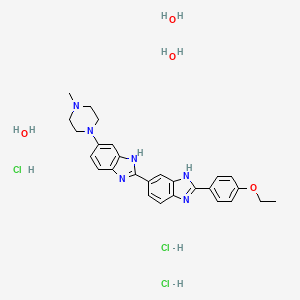
1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one
Overview
Description
“1-(2,4-Dimethylphenyl)ethanone” is a chemical compound with the CAS Number: 89-74-7 . It has a molecular weight of 148.2 . It is in liquid form .
Synthesis Analysis
While specific synthesis methods for “1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one” were not found, a patent describes the synthesis of a related compound, “1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine”, which involves new intermediate compounds or formulae (III) and (IVa), and salts thereof .Molecular Structure Analysis
The InChI code for “1-(2,4-Dimethylphenyl)ethanone” is 1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
“1-(2,4-Dimethylphenyl)ethanone” is a liquid at room temperature . It has a molecular weight of 148.2 .Scientific Research Applications
Synthesis and Catalysis
- 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one is utilized in the synthesis of bis-enaminones through the Michael addition-elimination reaction, demonstrating its role in facilitating complex organic reactions (Devi, Helissey, & Vishwakarma, 2011).
Chemical Properties and Reactions
Research on the electrochemical oxidation of this compound has provided insights into its chemical behavior and potential applications in various reactions (Bellamy, Innes, & Hillson, 1983).
The compound's catalytic activity has been investigated, particularly in solvent-free synthesis techniques, highlighting its potential in green chemistry and sustainable synthesis methods (Balaji et al., 2020).
Molecular and Crystal Structure Analysis
- Studies on the molecular structure of derivatives of this compound provide valuable information about their physical properties and potential applications in material science (Burgess et al., 1998).
Applications in Medicinal Chemistry
- The antimicrobial activities of novel derivatives of this compound have been explored, indicating its potential use in the development of new therapeutic agents (Hublikar et al., 2019).
Material Science and Engineering
- Research on the refractive indices of this compound in various solvents has been conducted, providing insights into its potential applications in optics and materials science (Chavan & Gop, 2016).
Corrosion Inhibition
- The compound has been investigated as a potential corrosion inhibitor, particularly for carbon steel in acidic environments, showcasing its relevance in industrial applications (Thoume et al., 2021).
Safety and Hazards
properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-8-10-16(14(2)12-13)17(18)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTPHSQRUDNHPA-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19811-10-0 | |
| Record name | 2',4'-DIMETHYLCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B3162757.png)









![Methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate](/img/structure/B3162841.png)
![4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt](/img/structure/B3162844.png)
![3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3162848.png)